molecular formula C9H15F3O B6610875 3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol CAS No. 2866307-59-5

3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol

Cat. No.: B6610875
CAS No.: 2866307-59-5
M. Wt: 196.21 g/mol
InChI Key: SGIYEIWHMQWNRO-UHFFFAOYSA-N
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Description

3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₅F₃O and a molecular weight of 196.21 g/mol. Its structure comprises a 4,4-difluorocyclohexyl ring attached to a fluorinated propanol chain. The cyclohexyl group’s difluoro substitution enhances rigidity and metabolic stability, while the 2-fluoro and 1-hydroxyl groups on the propane backbone influence polarity, hydrogen-bonding capacity, and electronic properties . This compound is of interest in medicinal chemistry, particularly in the design of small-molecule inhibitors or prodrugs, as fluorinated alcohols often serve as intermediates in drug synthesis .

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c10-8(6-13)5-7-1-3-9(11,12)4-2-7/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIYEIWHMQWNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(CO)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a propanol chain. One common method involves the reaction of 4,4-difluorocyclohexanone with a fluorinated propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4,4-difluorocyclohexyl)-2-fluoropropanone, while reduction could produce 3-(4,4-difluorocyclohexyl)-2-fluoropropane .

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The pathways involved may include modulation of signal transduction or metabolic processes .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The aldehyde in 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal increases reactivity and hydrophobicity compared to the hydroxyl group in the target compound. The primary alcohol in 3-(4,4-difluorocyclohexyl)-1-propanol lacks the 2-fluoro substituent, resulting in lower electronegativity and altered metabolic pathways (e.g., faster oxidation).

Fluorination Effects: The vicinal fluorine in the target compound introduces steric and electronic effects that may hinder enzymatic degradation or improve target binding compared to non-fluorinated analogs.

Biological Activity :

  • The T-3256336 precursor (from ) shares the 4,4-difluorocyclohexyl motif but exhibits weak XIAP/cIAP binding (IC₅₀ > 30 μM). This suggests that the difluorocyclohexyl group alone is insufficient for strong inhibitory activity, and strategic fluorination (as in the target compound) may enhance potency .

Biological Activity

3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with two fluorine atoms and a hydroxyl group on a propanol chain. Its unique structure contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, which can lead to effective inhibition or activation of biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding : It can interact with various receptors, modulating signaling pathways.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including:

Biological ActivityObservationsReferences
Enzyme InhibitionPotential to inhibit specific enzymes
Receptor ModulationInteraction with various receptors
Antimicrobial PropertiesInvestigated for effects against certain pathogens

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit enzymes involved in metabolic pathways, which could be beneficial for conditions like obesity and diabetes. The inhibition mechanism was linked to the structural properties imparted by the fluorine atoms.
  • Pharmacological Potential : In pharmacological studies, the compound demonstrated promising results as a pharmaceutical intermediate. Its ability to modulate receptor activity suggests potential applications in drug development for various diseases.
  • Toxicological Assessments : Initial assessments indicate that this compound has a favorable safety profile in preliminary toxicological studies, making it a candidate for further investigation in therapeutic contexts.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its enhanced stability and lipophilicity, which contribute to its unique biological activities.

Compound NameStructural FeaturesBiological Activity
This compoundTwo fluorine atomsEnzyme inhibition, receptor modulation
4,4-DifluorocyclohexanemethanolLacks additional fluorineLimited biological activity
4,4-DifluorocyclohexylacetateContains acetate groupDifferent metabolic pathways

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